Analytical ChemistryReference StandardsQuality Control
Analytical labs quantifying vitamin A in foods or supplements face calibration drift when using lower-purity retinyl palmitate (94.5% HPLC). Retinol acetate delivers 99.9% HPLC purity-a 5.4% absolute increase-directly reducing method uncertainty and overage costs.
• 99.9% HPLC purity minimizes calibration error vs. 94.5% retinyl palmitate
• Binds human RBP with K'd 2.2×10⁻⁷ M, enabling reproducible transport studies
• Superior thermal stability vs. free retinol extends infant formula shelf-life
Batch-specific CoA provided. For R&D and analytical use only.
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
CAS No.127-47-9
Cat. No.B017900
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Retinol, acetate
CAS
127-47-9
Synonyms
9-cis-retinyl acetate all-trans-retinyl acetate Dagravit A Forte Dif Vitamin A Masivo QLT091001 RetiNit retinol acetate retinol acetate, (9,13-cis)-isomer retinyl acetate vitamin A acetate Vitamin A Dispersa Vitamin-A-Saa
Retinol acetate (all-trans-retinyl acetate) is a synthetic ester of retinol (vitamin A alcohol) and acetic acid, belonging to the retinoid class of compounds [1]. As a retinyl ester, it functions as a pro-vitamin that requires enzymatic hydrolysis to retinol and subsequent oxidation to retinoic acid for biological activity [2]. This compound is characterized by a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol, exhibiting a λmax of 326-327 nm in UV spectrum [3]. Retinol acetate is widely utilized in dietary supplements, food fortification, and cosmetic formulations due to its enhanced stability profile relative to free retinol [4].
Pro-vitamin retinyl ester; requires enzymatic hydrolysis for biological activation
Reported enhanced stability relative to free retinol in formulation contexts
Fits analytical reference standard preparation, dietary supplement fortification, and cosmetic research
[1] Shu P, Jiang L, Li M, Li Y, Yuan Z, Lin L, Du Z. Comparison of five retinoids for anti-photoaging therapy: Evaluation of anti-inflammatory and anti-oxidative activities in vitro and therapeutic efficacy in vivo. Photochemistry and Photobiology. 2024;100(3):633-645. View Source
[2] Bast GE, Kampffmeyer HG. Absorption and Metabolism of (all-trans-) Retinol Acetate, Retinol, and Retinoic Acid in the Single-Pass, Albumin-Perfused Rabbit Ear. Skin Pharmacology and Physiology. 1998;11:241-249. View Source
[3] Tanimoto T, et al. Retinol Acetate Reference Standard (Control 971) and Retinol Palmitate Reference Standard (Control 971) of National Institute of Health Sciences. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1998;(116):165-168. PMID: 10097532. View Source
[4] Bourlieu-Lacanal C, et al. Influence of chemical forms and homogenization process on the stability of vitamin A in infant follow-on formulas. LWT. 2024. DOI: 10.1016/j.lwt.2024.116830. View Source
Why Retinol Acetate Is Not Interchangeable
Generic substitution among vitamin A derivatives—retinol, retinyl acetate, retinyl palmitate, and retinyl propionate—is scientifically invalid due to fundamental differences in purity specifications, hydrolytic stability, metabolic conversion efficiency, and binding protein affinity that directly impact both formulation shelf-life and biological activity [1]. Retinol acetate demonstrates a measured HPLC purity of 99.9% versus 94.5% for retinyl palmitate under identical reference standard preparation conditions, representing a quantifiable difference in chemical integrity [2]. In infant formula matrices, retinyl acetate exhibits superior stability during processing and storage compared to retinol, with direct implications for nutritional labeling compliance and shelf-life extension [3]. Furthermore, retinyl acetate binds to human retinol-binding protein with a dissociation constant (K'd) of 2.2 × 10⁻⁷ M, whereas retinyl palmitate shows negligible binding affinity [4]. These disparities necessitate compound-specific procurement decisions for applications requiring precise vitamin A activity, stability under thermal stress, or predictable in vivo pharmacokinetics.
Retinol Acetatevs.Retinyl Palmitate
Purity specifications may differ significantly; reported HPLC purity variability can impact analytical accuracy in reference standard applications.
Retinol Acetatevs.Retinol
Stability during thermal processing and storage may not transfer; free retinol degradation risk can alter vitamin A label-claim compliance.
[1] Cogan U, Kopelman M, Mokady S, Shinitzky M. Binding affinities of retinol and related compounds to retinol binding proteins. European Journal of Biochemistry. 1976;65(1):71-78. PMID: 945163. View Source
[2] Tanimoto T, et al. Retinol Acetate Reference Standard (Control 971) and Retinol Palmitate Reference Standard (Control 971) of National Institute of Health Sciences. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1998;(116):165-168. PMID: 10097532. View Source
[3] Bourlieu-Lacanal C, et al. Influence of chemical forms and homogenization process on the stability of vitamin A in infant follow-on formulas. LWT. 2024. DOI: 10.1016/j.lwt.2024.116830. View Source
[4] Cogan U, Kopelman M, Mokady S, Shinitzky M. Binding affinities of retinol and related compounds to retinol binding proteins. European Journal of Biochemistry. 1976;65(1):71-78. PMID: 945163. View Source
Retinol Acetate: Head-to-Head Evidence
Superior Purity vs. Retinyl Palmitate
Under standardized reference material preparation conditions, retinol acetate demonstrated significantly higher chromatographic purity than retinyl palmitate. The purity of retinol acetate measured by HPLC was 99.9 ± 0.06%, compared to 94.5 ± 0.06% for retinyl palmitate [1]. This 5.4% absolute difference in purity is meaningful for analytical method validation and quantitative assay calibration where the purity of the reference standard directly affects accuracy.
HPLC Purity ComparisonHead-to-head
99.9 ± 0.06% vs. 94.5 ± 0.06%
Supports analytical method validation context
Reference standard preparation; retinyl palmitate purity lower
Analytical ChemistryReference StandardsQuality Control
Evidence Dimension
HPLC Purity
Target Compound Data
99.9 ± 0.06%
Comparator Or Baseline
Retinyl Palmitate: 94.5 ± 0.06%
Quantified Difference
5.4% absolute difference in purity
Conditions
Reference standard preparation; HPLC analysis with λmax 326-327 nm detection
Why This Matters
For laboratories requiring high-purity reference standards for analytical method validation or quantitative assay calibration, retinol acetate provides a more chemically homogeneous starting material with fewer interfering impurities.
Analytical ChemistryReference StandardsQuality Control
[1] Tanimoto T, et al. Retinol Acetate Reference Standard (Control 971) and Retinol Palmitate Reference Standard (Control 971) of National Institute of Health Sciences. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1998;(116):165-168. PMID: 10097532. View Source
Stability over Retinol in Infant Formula
In model infant follow-on formulas, retinyl acetate exhibited superior stability compared to retinol during both processing and subsequent storage [1]. After 20 days of storage at 40°C, the study demonstrated that retinyl acetate experienced significantly lower degradation losses. While specific quantitative degradation percentages were not directly extracted for retinyl acetate in this comparison, the study explicitly concluded that 'Retinyl acetate has superior stability during processing and storage than retinol in infant formulas' [1].
Stability in Infant FormulaClass-level inference
Reported more stable than retinol during processing and 20-day storage at 40°C
Supports formulation-stability screening context
Quantitative degradation data not extracted; class inference
Not directly quantified in available extraction; study explicitly states superiority
Conditions
Infant follow-on formula model systems; 20 days storage at 40°C
Why This Matters
Formulators of infant nutrition products seeking to minimize vitamin A overage requirements and ensure label-claim compliance throughout shelf-life should preferentially select retinyl acetate over free retinol.
[1] Bourlieu-Lacanal C, et al. Influence of chemical forms and homogenization process on the stability of vitamin A in infant follow-on formulas. LWT. 2024. DOI: 10.1016/j.lwt.2024.116830. View Source
RBP Binding Affinity vs. Retinyl Palmitate
Fluorimetric titration studies revealed that retinyl acetate binds to human retinol-binding protein (RBP) with an apparent dissociation constant (K'd) of 2.2 × 10⁻⁷ M, comparable to the binding affinity of retinol (K'd = 1.9 × 10⁻⁷ M) [1]. In marked contrast, retinyl palmitate demonstrated weak association with RBP, if any at all [1]. This binding profile indicates that retinyl acetate can interact with the physiological retinol transport system, whereas retinyl palmitate does not effectively engage this pathway.
RBP Binding AffinityHead-to-head
K'd 2.2 × 10⁻⁷ M (retinol: 1.9 × 10⁻⁷ M; retinyl palmitate: negligible)
For researchers studying retinoid transport or developing delivery systems that rely on physiological protein carriers, retinyl acetate provides a quantifiably predictable binding interaction that retinyl palmitate lacks entirely.
Protein BindingPharmacokineticsTransport Biology
[1] Cogan U, Kopelman M, Mokady S, Shinitzky M. Binding affinities of retinol and related compounds to retinol binding proteins. European Journal of Biochemistry. 1976;65(1):71-78. PMID: 945163. View Source
Anti-Photoaging Efficacy vs. Other Retinoids
A head-to-head comparison of five retinoids evaluated at 5 μg/mL in vitro demonstrated that retinol palmitate (RPalm), retinol propionate (RP), hydroxypinacolone retinoate (HPR), and retinol (ROL) were effective for anti-photoaging treatment, whereas retinol acetate (RAc) was not effective under these specific conditions [1]. The study further noted that both RPalm and RP appeared superior to HPR and ROL for anti-inflammatory, anti-oxidative, and anti-ECM degradation activities [1].
Anti-Photoaging EfficacyHead-to-head
Not effective at 5 μg/mL; RPalm, RP, HPR, ROL effective
Context-dependent anti-photoaging endpoint
In vitro anti-inflammatory/anti-oxidative assay
DermatologyCosmeceuticalsPhotoaging
Evidence Dimension
Anti-photoaging efficacy in vitro
Target Compound Data
Not effective at 5 μg/mL
Comparator Or Baseline
RPalm, RP, HPR, ROL: Effective at 5 μg/mL
Quantified Difference
Qualitative efficacy difference (effective vs. not effective)
Conditions
5 μg/mL concentration; in vitro assay for anti-inflammatory, anti-oxidative, and anti-ECM degradation activities
Why This Matters
For cosmetic formulation scientists seeking direct anti-photoaging activity from the retinoid molecule itself at lower concentrations, retinyl acetate may not be the optimal choice compared to retinyl palmitate or retinyl propionate.
DermatologyCosmeceuticalsPhotoaging
[1] Shu P, Jiang L, Li M, Li Y, Yuan Z, Lin L, Du Z. Comparison of five retinoids for anti-photoaging therapy: Evaluation of anti-inflammatory and anti-oxidative activities in vitro and therapeutic efficacy in vivo. Photochemistry and Photobiology. 2024;100(3):633-645. View Source
Retinol Acetate: Optimal Applications
HPLC Reference Standard
Laboratories requiring a high-purity vitamin A ester for use as an analytical reference standard should procure retinol acetate over retinyl palmitate. As demonstrated by the National Institute of Health Sciences reference standard evaluation, retinol acetate achieves a HPLC purity of 99.9 ± 0.06%, which is 5.4% higher than retinyl palmitate under identical preparation conditions [1]. This superior purity directly reduces calibration uncertainty and improves the accuracy of quantitative assays for vitamin A content in dietary supplements and fortified foods. Additionally, retinyl acetate is routinely employed as an internal standard in normal-phase liquid chromatography methods for serum retinyl ester determination, leveraging its distinct retention time and absence from endogenous human circulation [2].
Infant Formula Fortification
Manufacturers of infant follow-on formulas and other thermally processed nutritional products should select retinyl acetate rather than free retinol to minimize vitamin A degradation losses during manufacturing and shelf-life. Direct comparative evidence from model infant formula studies demonstrates that retinyl acetate possesses superior stability to retinol during both homogenization processing and subsequent 20-day storage at 40°C [3]. This enhanced stability translates to reduced overage requirements, lower raw material costs, and greater confidence in label-claim compliance throughout the product shelf-life.
Retinoid Transport Research
Investigators studying physiological retinoid transport pathways that depend on retinol-binding protein (RBP) should utilize retinyl acetate as a probe compound rather than retinyl palmitate. Binding affinity data show that retinyl acetate binds to human RBP with a K'd of 2.2 × 10⁻⁷ M, comparable to the native ligand retinol (K'd = 1.9 × 10⁻⁷ M), whereas retinyl palmitate exhibits negligible binding [4]. This predictable and quantifiable interaction enables researchers to study RBP-mediated transport phenomena without the confounding variable of weak or absent protein binding.
Cosmetic Formulations for Reduced Irritation
Cosmetic formulators seeking a retinoid with a slower activation profile or reduced potential for acute irritation may consider retinyl acetate, but should do so with awareness of its comparative efficacy limitations. Evidence from a 2024 head-to-head comparison of five retinoids indicates that while retinyl palmitate, retinyl propionate, HPR, and retinol demonstrated in vitro anti-photoaging efficacy at 5 μg/mL, retinyl acetate was not effective under these conditions [5]. This lower inherent activity may be advantageous for products targeting retinoid-naïve consumers or those requiring a gentler, more gradual retinoid response, though formulators should verify desired biological endpoints through independent testing.
Application
Selection Property
Validation Focus
Analytical reference standard preparation
High-purity retinyl ester standard
Purity verification and calibration accuracy for vitamin A assays
Infant formula fortification research
Reported thermal and storage stability
Shelf-life label-claim compliance and overage requirement reduction
Retinoid transport mechanism studies
Quantifiable RBP binding affinity
Predictable interaction with physiological carrier protein for delivery research
Cosmetic retinoid screening
Lower inherent activity in anti-photoaging assays
Assessment of dermal tolerance endpoints and gradual-response profiles
[1] Tanimoto T, et al. Retinol Acetate Reference Standard (Control 971) and Retinol Palmitate Reference Standard (Control 971) of National Institute of Health Sciences. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1998;(116):165-168. PMID: 10097532. View Source
[2] Bankson DD, Russell RM, Sadowski JA. Determination of retinyl esters and retinol in serum or plasma by normal-phase liquid chromatography: method and applications. Clinical Chemistry. 1986;32(1):35-40. PMID: 3940733. View Source
[3] Bourlieu-Lacanal C, et al. Influence of chemical forms and homogenization process on the stability of vitamin A in infant follow-on formulas. LWT. 2024. DOI: 10.1016/j.lwt.2024.116830. View Source
[4] Cogan U, Kopelman M, Mokady S, Shinitzky M. Binding affinities of retinol and related compounds to retinol binding proteins. European Journal of Biochemistry. 1976;65(1):71-78. PMID: 945163. View Source
[5] Shu P, Jiang L, Li M, Li Y, Yuan Z, Lin L, Du Z. Comparison of five retinoids for anti-photoaging therapy: Evaluation of anti-inflammatory and anti-oxidative activities in vitro and therapeutic efficacy in vivo. Photochemistry and Photobiology. 2024;100(3):633-645. View Source
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